Comprehensive Technical Guide on 1,3-Dimethyl-5-nitro-1H-indole: Structural Elucidation, Physicochemical Properties, and Synthetic Utility
Comprehensive Technical Guide on 1,3-Dimethyl-5-nitro-1H-indole: Structural Elucidation, Physicochemical Properties, and Synthetic Utility
Executive Summary
1,3-Dimethyl-5-nitro-1H-indole (CAS: 134271-97-9) is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and organic synthesis[1]. Featuring a rigid indole core, this molecule is characterized by the presence of two electron-donating methyl groups at the N1 and C3 positions, counterbalanced by a strongly electron-withdrawing nitro group at the C5 position. This guide provides an in-depth analysis of its structural properties, analytical characterization, and step-by-step synthetic protocols, specifically highlighting its role in the development of Melanin-Concentrating Hormone Receptor 1 (MCHR1) antagonists[1].
Structural and Electronic Elucidation
The indole ring system is inherently electron-rich, particularly at the C3 position. However, in 1,3-dimethyl-5-nitro-1H-indole, the electronic landscape is fundamentally altered to serve specific synthetic and pharmacological purposes:
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N1-Methylation: The addition of a methyl group at the N1 position eliminates the hydrogen bond donor capacity of the indole nitrogen. This increases the lipophilicity of the molecule and prevents N-directed side reactions (such as unwanted N-acylation or N-alkylation) during subsequent synthetic steps.
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C3-Methylation: Methylation at C3 blocks the most nucleophilic site of the indole ring. This directs any potential electrophilic aromatic substitution to the carbocyclic ring, ensuring regiocontrol in complex multi-step syntheses.
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C5-Nitro Group: The nitro group exerts strong -I (inductive) and -M (mesomeric) effects. This pulls electron density away from the aromatic system, deactivating the ring toward electrophiles but priming the C5 position for future reduction to an amine, which serves as a critical nucleophilic coupling point.
Physicochemical Properties
Understanding the physical parameters is critical for formulation, solubility assessments, and chromatographic method development[2][3]. The quantitative data for 1,3-dimethyl-5-nitro-1H-indole is summarized below:
| Property | Value |
| IUPAC Name | 1,3-Dimethyl-5-nitro-1H-indole |
| CAS Registry Number | 134271-97-9 |
| Molecular Formula | C10H10N2O2 |
| Molecular Weight | 190.20 g/mol |
| Exact Mass | 190.0742 Da |
| Topological Polar Surface Area (TPSA) | 50.7 Ų |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 2 |
| Physical Appearance | Yellow to brownish crystalline solid |
| Solubility | Soluble in DMF, DMSO, Dichloromethane; Insoluble in Water |
Analytical Characterization
To ensure trustworthiness and self-validation during synthesis, rigorous analytical characterization is required[4].
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Nuclear Magnetic Resonance (1H NMR, DMSO-d6, 300 MHz): The presence of the C5 nitro group dramatically shifts the C4 proton downfield. The N-CH3 appears as a singlet around δ 3.75 ppm, while the C3-CH3 appears as a singlet around δ 2.30 ppm. The aromatic C4 proton, being ortho to the strongly electron-withdrawing nitro group, appears as a highly deshielded doublet (J ~ 2.0 Hz) around δ 8.5 ppm. The C6 proton appears as a doublet of doublets (J ~ 9.0, 2.0 Hz) around δ 8.0 ppm.
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Mass Spectrometry (LC-MS, ESI+): The predicted molecular ion peak [M+H]+ is reliably observed at m/z 191.08[4].
Synthetic Methodologies and Experimental Protocols
The synthesis of 1,3-dimethyl-5-nitro-1H-indole typically proceeds via the N-alkylation of 3-methyl-5-nitro-1H-indole. The following protocols outline the optimal conditions for this transformation, followed by its reduction to an active pharmaceutical intermediate[1].
Protocol A: Synthesis of 1,3-Dimethyl-5-nitro-1H-indole via N-Alkylation
Causality & Rationale: Sodium hydride (NaH) is utilized as a strong, non-nucleophilic base to deprotonate the indole N-H (pKa ~ 16.2). The use of anhydrous N,N-Dimethylformamide (DMF) is critical as it solvates the resulting indolide anion, enhancing its nucleophilicity. The reaction is initiated at 0°C to control the exothermic deprotonation and prevent polyalkylation or ring-opening side reactions.
Step-by-Step Procedure:
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Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
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Deprotonation: Suspend NaH (60% dispersion in mineral oil, 1.2 equiv.) in anhydrous DMF (50 mL) and cool the mixture to 0°C using an ice-water bath.
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Substrate Addition: Dissolve 3-methyl-5-nitro-1H-indole (1.0 equiv.) in anhydrous DMF (20 mL) and add it dropwise to the NaH suspension over 15 minutes. Stir at 0°C for 30 minutes until hydrogen gas evolution ceases (visual self-validation of anion formation).
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Alkylation: Add Methyl iodide (1.5 equiv.) dropwise. Remove the ice bath and allow the reaction to warm to room temperature (20-25°C). Stir for 2 hours.
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Quenching & Workup: Quench the reaction carefully with saturated aqueous NH4Cl (50 mL). Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).
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Purification: Wash the combined organic layers with brine (5 x 50 mL) to remove residual DMF. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/EtOAc).
Protocol B: Catalytic Hydrogenation to 1,3-Dimethyl-1H-indol-5-amine
Causality & Rationale: The nitro group must be reduced to an amine to serve as a nucleophile for downstream amide coupling. 10% Palladium on Carbon (Pd/C) under a hydrogen atmosphere is selected because it selectively reduces the nitro group without saturating the indole aromatic ring or cleaving the N-methyl bond[1].
Step-by-Step Procedure:
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Setup: In a 100 mL hydrogenation flask, dissolve 1,3-dimethyl-5-nitro-1H-indole (1.0 equiv.) in a 1:1 mixture of Tetrahydrofuran (THF) and Methanol (0.1 M concentration)[1].
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Catalyst Addition: Carefully add 10% Pd/C (10% w/w relative to the substrate). Safety Note: Pd/C is highly pyrophoric when dry; always add to a solvent under an inert atmosphere.
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Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H2) three times. Maintain the reaction under a hydrogen balloon (1 atm) at room temperature for 12-24 hours[1].
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Monitoring: Monitor reaction progress via TLC or LC-MS until the starting material is completely consumed.
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Filtration: Filter the heterogeneous mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with Methanol.
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Isolation: Concentrate the filtrate under reduced pressure to afford 1,3-dimethyl-1H-indol-5-amine, which is typically pure enough for immediate downstream coupling.
Application in Medicinal Chemistry: MCH-1 Receptor Antagonists
The reduced amine derivative of 1,3-dimethyl-5-nitro-1H-indole is a critical precursor in the synthesis of Melanin-Concentrating Hormone Receptor 1 (MCHR1) antagonists[1]. MCHR1 is a G-protein coupled receptor (GPCR) primarily localized in the hypothalamus. Agonism of this receptor by the MCH neuropeptide stimulates appetite and promotes energy storage. Consequently, MCHR1 antagonists are aggressively pursued as anti-obesity therapeutics. The 1,3-dimethylindole core provides essential hydrophobic interactions within the receptor's binding pocket, while the N1-methyl group prevents unfavorable hydrogen bonding that could decrease target affinity.
Data Visualization Workflows
Caption: Synthetic workflow from 3-methyl-5-nitro-1H-indole to MCH-1 receptor antagonists.
Caption: Mechanism of action for indole-derived MCHR1 antagonists in obesity management.
References
- Guidechem: 1,3-dimethyl-5-nitro-1H-indole CAS 134271-97-9. Guidechem.
- 134271-97-9 | 1,3-Dimethyl-5-nitro-1H-indole. BLD Pharm.
- CAS:134271-97-9, 1,3-Dimethyl-5-nitro-1H-indole. Bidepharm.
- INDOLE DERIVATIVE - European Patent Office - EP 2522657 B1. Googleapis.com.
